Phenyl(propan-2-yl)phosphinothioic O-acid
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Overview
Description
Phenyl(propan-2-yl)phosphinothioic O-acid is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phenyl group, a propan-2-yl group, and a phosphinothioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(propan-2-yl)phosphinothioic O-acid can be achieved through several synthetic routes. One common method involves the reaction of phenylphosphonothioic dichloride with isopropyl alcohol under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the final product. Industrial production methods often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Phenyl(propan-2-yl)phosphinothioic O-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioic acid moiety to phosphine.
Substitution: The phenyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenyl(propan-2-yl)phosphinothioic O-acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl(propan-2-yl)phosphinothioic O-acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic functions. The specific pathways involved depend on the context of its application and the nature of the molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-propanol: A derivative of cumene with applications in organic synthesis and as a biomarker.
Phenylacetone: An organic compound used in the synthesis of amphetamines and other chemicals.
Uniqueness
Phenyl(propan-2-yl)phosphinothioic O-acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
53159-02-7 |
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Molecular Formula |
C9H13OPS |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
hydroxy-phenyl-propan-2-yl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13OPS/c1-8(2)11(10,12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,10,12) |
InChI Key |
YLLSCBKOORUTIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=S)(C1=CC=CC=C1)O |
Origin of Product |
United States |
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